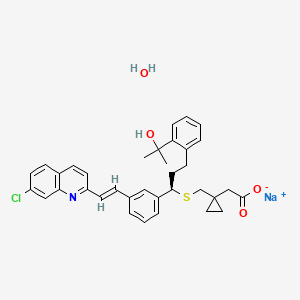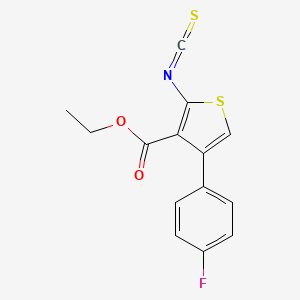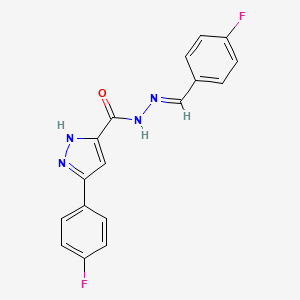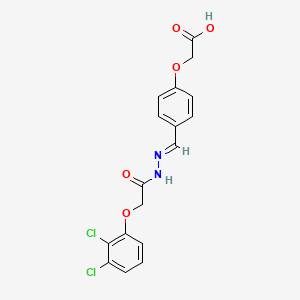
2-(Methylamino)isocamphane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(Methylamino)isocamphane hydrochloride involves several steps. One common method includes the reduction of 2-(N-formylamino)isocamphane using lithium aluminum hydride in anhydrous ether . The reaction is carried out in a 12-liter 3-necked flask fitted with a stirrer, reflux condenser, and dropping funnel. The product is then air-dried at room temperature to obtain the final compound .
Analyse Chemischer Reaktionen
2-(Methylamino)isocamphane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include lithium aluminum hydride for reduction and various oxidizing agents for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Methylamino)isocamphane hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
2-(Methylamino)isocamphane hydrochloride exerts its effects by blocking nicotinic acetylcholine receptors (nAChRs) in a use- and voltage-dependent manner . It preferentially targets the α3β4 subtype of nAChRs compared to other subtypes . The blocking mechanism involves trapping the nicotinic currents, which can be relieved by combined depolarization and activation of nAChRs .
Vergleich Mit ähnlichen Verbindungen
2-(Methylamino)isocamphane hydrochloride is unique due to its specific activity at the α3β4 subtype of nAChRs. Similar compounds include:
Nicotine: A well-known agonist of nAChRs.
Varenicline: A partial agonist of nAChRs used for smoking cessation.
Bupropion: An atypical antidepressant that also acts as a nicotinic receptor antagonist.
These compounds differ in their specific receptor targets and mechanisms of action, highlighting the uniqueness of this compound in its preferential activity at the α3β4 subtype .
Eigenschaften
Molekularformel |
C11H22ClN |
|---|---|
Molekulargewicht |
203.75 g/mol |
IUPAC-Name |
(1S,4R)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11?;/m1./s1 |
InChI-Schlüssel |
PKVZBNCYEICAQP-CIISUUNXSA-N |
Isomerische SMILES |
CC1([C@@H]2CC[C@@H](C2)C1(C)NC)C.Cl |
Kanonische SMILES |
CC1(C2CCC(C2)C1(C)NC)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041171.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041190.png)




![(1E,2E)-3-phenyl-2-propenal 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B12041209.png)

![2-Ethyl-3-methyl-1-(octylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041227.png)

![8-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12041234.png)
